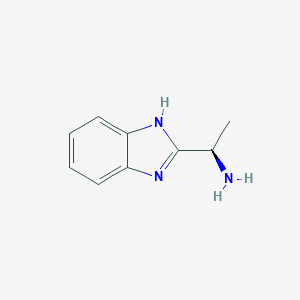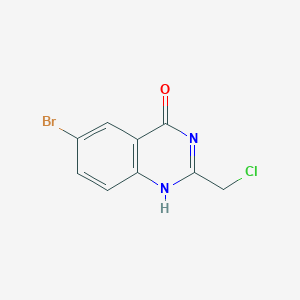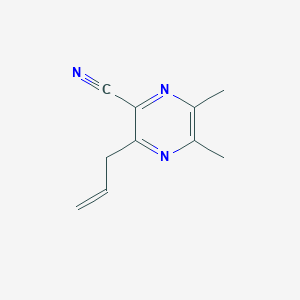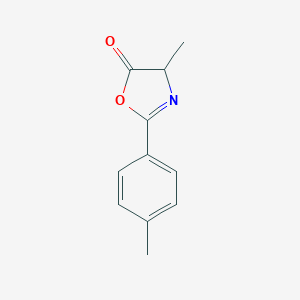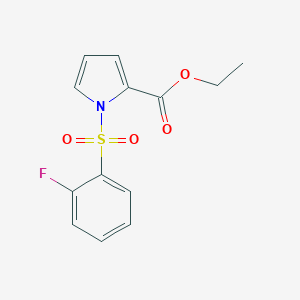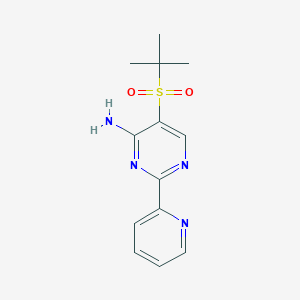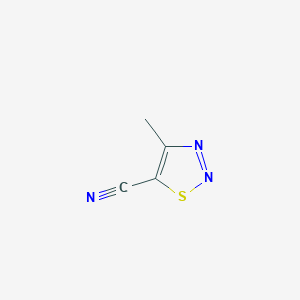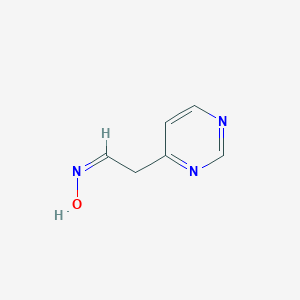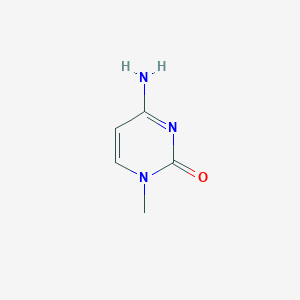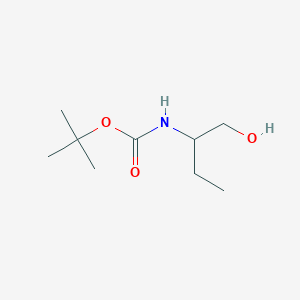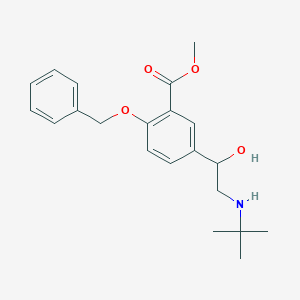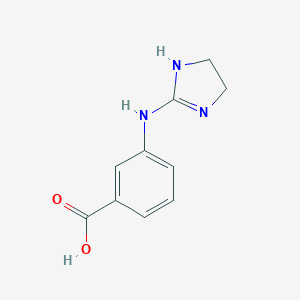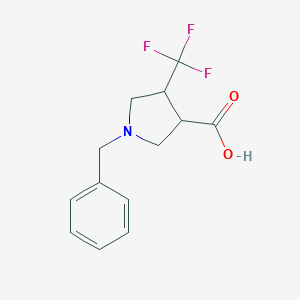
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often involves strategies such as cyclization reactions or functionalization of existing pyrrolidine frameworks. For instance, intramolecular cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid can afford complex pyrrolidinic structures, showcasing the versatility of pyrrolidine synthesis methods (Fante et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on related compounds demonstrates significant interest in the synthesis of novel pyrrolidine derivatives with potential biological activities. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous derivatives was explored for their antiinflammatory and analgesic activities. These compounds, including variations with benzoyl groups, were evaluated for their potency in analgesic assays and showed minimal gastrointestinal erosion on chronic administration in rats. Such studies indicate the potential of pyrrolidine derivatives in developing new analgesic agents (Muchowski et al., 1985).
Chemical Functionalization and Coordination Polymers
Another area of application involves the synthesis of coordination polymers assembled from aromatic carboxylic acids derivatives. These studies highlight the design and characterization of new materials with interesting photophysical properties, which could be relevant for applications in optoelectronics and luminescence-based sensors (Sivakumar et al., 2011).
Structural Studies and Crystal Engineering
The structural properties of compounds related to "1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid" have been extensively studied, with an emphasis on understanding their molecular configurations, hydrogen-bonded networks, and implications for crystal engineering. Such insights are crucial for designing materials with desired physical and chemical properties, paving the way for innovations in materials science and pharmaceuticals (Chesna et al., 2017).
Applications in Organic Synthesis
Research also delves into the reactivity and applications of pyrrolidine and pyridine derivatives in organic synthesis, exploring their roles as intermediates in the formation of complex molecules. This includes investigations into the stability and reactivity of various substituted pyridinium salts and their utility in synthesizing acyl fluorides, which are valuable intermediates in organic chemistry (Wagner et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXWLJSRPJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599241 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
169750-31-6 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

